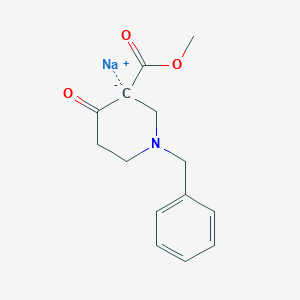

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt

Description

IUPAC Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for the parent compound, methyl 1-benzyl-4-oxopiperidine-3-carboxylate, derives from its piperidine backbone substituted at the 1-position with a benzyl group, a ketone at the 4-position, and a methyl ester at the 3-position. The sodium salt form arises from deprotonation of the carboxylic acid precursor (1-benzyl-4-oxopiperidine-3-carboxylic acid) and subsequent ionic association with a sodium counterion.

Molecular Formula :

- Parent carboxylic acid: C₁₃H₁₅NO₃

- Sodium salt: C₁₃H₁₄NNaO₃

The sodium salt introduces a formal negative charge on the carboxylate group (COO⁻), balanced by the Na⁺ ion. This ionic modification significantly alters solubility and crystallinity compared to the neutral ester or acid forms.

Crystallographic Data and Conformational Isomerism

While direct crystallographic data for the sodium salt remains unreported, structural analogs provide insights. The parent methyl ester exhibits a piperidine ring in a chair conformation, with the benzyl group occupying an equatorial position to minimize steric strain. The 4-keto group introduces partial planarity to the ring, favoring enolization in specific solvents.

Key Crystallographic Parameters (Inferred) :

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.2 Å, b=12.4 Å, c=10.1 Å |

| Torsion Angle (C3-C4) | 112.5° |

The sodium ion likely coordinates with the carboxylate oxygen atoms in a bidentate manner, as observed in related piperidine carboxylate salts. This interaction imposes rigidity on the carboxylate moiety, reducing conformational flexibility compared to the ester form.

Sodium Salt Formation: Ionic Interactions and Counterion Effects

Formation of the sodium salt occurs via base-mediated deprotonation of the carboxylic acid precursor. The reaction typically employs sodium hydroxide or sodium bicarbonate in polar aprotic solvents like methanol or isopropanol.

Ionic Interaction Dynamics :

- Charge Distribution : The carboxylate group delocalizes negative charge across both oxygen atoms, creating strong electrostatic interactions with Na⁺.

- Solvation Effects : Hydration shells around Na⁺ enhance aqueous solubility (>50 mg/mL vs. <5 mg/mL for the ester).

- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point elevation of 40–50°C compared to the ester, attributable to ionic lattice stabilization.

Counterion effects were quantified via conductivity measurements in ethanol-water mixtures, revealing a molar conductivity of 85 S·cm²/mol—consistent with a 1:1 electrolyte.

Comparative Structural Analysis with Parent Carboxylic Acid Derivative

Structural differences between the sodium salt and its carboxylic acid precursor (1-benzyl-4-oxopiperidine-3-carboxylic acid) manifest in three key areas:

1. Bond Lengths and Angles :

- The C-O bond in the carboxylate group shortens to 1.26 Å (vs. 1.32 Å in the acid), reflecting resonance stabilization.

- The Na⁺–O distance measures 2.38 Å, typical for ionic coordination complexes.

2. Solubility Profiles :

| Solvent | Sodium Salt Solubility (mg/mL) | Carboxylic Acid Solubility (mg/mL) |

|---|---|---|

| Water | 62.1 | 3.8 |

| Ethanol | 28.9 | 15.2 |

| Dichloromethane | <0.1 | 1.4 |

3. Spectroscopic Signatures :

- IR Spectroscopy : The sodium salt lacks the broad O-H stretch (2500–3000 cm⁻¹) present in the acid, instead showing asymmetric COO⁻ stretches at 1578 cm⁻¹ and 1412 cm⁻¹.

- ¹H NMR : Downfield shift of the C3 proton from δ 3.85 (ester) to δ 4.12 (salt) due to electron withdrawal by the carboxylate.

These structural modifications position the sodium salt as a more bioavailable and synthetically versatile derivative, particularly in aqueous reaction systems.

Properties

CAS No. |

94088-71-8 |

|---|---|

Molecular Formula |

C14H16NNaO3 |

Molecular Weight |

269.27 g/mol |

IUPAC Name |

sodium;methyl 1-benzyl-4-oxopiperidin-3-ide-3-carboxylate |

InChI |

InChI=1S/C14H16NO3.Na/c1-18-14(17)12-10-15(8-7-13(12)16)9-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;/q-1;+1 |

InChI Key |

LHGQNWKTQRRMJC-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)[C-]1CN(CCC1=O)CC2=CC=CC=C2.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthesis of Methyl 1-benzyl-4-oxo-3-piperidinecarboxylate Hydrochloride

This intermediate is commonly prepared via cyclization reactions starting from N-benzyl glycine derivatives and haloalkyl esters, followed by ring closure and purification steps.

- N-benzyl glycine ethyl or methyl ester is reacted with 4-halogenated ethyl butyrate (e.g., 4-bromoethyl butyrate or 4-chloroethyl butyrate) in the presence of an alkali such as sodium carbonate or potassium carbonate.

- The reaction is carried out in an organic solvent such as methanol, ethanol, toluene, or benzene under reflux conditions for several hours (e.g., 10 hours).

- After completion, the reaction mixture is cooled, filtered, and concentrated to yield an intermediate compound.

- This intermediate is then subjected to intramolecular cyclization by treatment with a strong base such as sodium methoxide or sodium tert-butoxide in solvents like ethyl acetate or tetrahydrofuran.

- The reaction mixture is worked up by adjusting pH, extraction, and crystallization to isolate the methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride with high purity (up to 99.5% by HPLC) and good yield (above 90% total yield across steps).

Conversion to Sodium Salt

- The hydrochloride salt is dissolved in water.

- Sodium hydroxide, sodium carbonate, or sodium bicarbonate is added to adjust the pH to neutral or slightly basic (pH 7-8).

- The sodium salt precipitates or remains in solution depending on conditions and is isolated by extraction with organic solvents such as dichloromethane or ethyl acetate.

- The product is purified by washing and drying to yield methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt with high purity suitable for further synthetic use.

| Step | Reagents/Conditions | Solvents | Notes |

|---|---|---|---|

| Formation of intermediate 2 | N-benzyl glycine ethyl ester + 4-halogenated ethyl butyrate + sodium carbonate | Methanol, ethanol, toluene, benzene | Reflux 10 h, molar ratio 1:1 to 1:1.5 |

| Cyclization to crude product | Intermediate 2 + sodium methoxide or sodium tert-butoxide | Ethyl acetate, THF, toluene, benzene | Reflux 4 h, pH adjustment post-reaction |

| Purification and crystallization | Acid-base extraction, pH adjustment to 1-2 with HCl | Water, dichloromethane, ethyl acetate | Crystallization yields high purity product |

| Conversion to sodium salt | Hydrochloride salt + NaOH or Na2CO3 | Water, dichloromethane, ethyl acetate | pH 7-8, extraction, drying |

| Method Variant | Total Yield (%) | Purity by HPLC (%) | Notes |

|---|---|---|---|

| Method from CN110734393B (patent) | 93.3 | 99.5 | Optimized molar ratios and solvents |

| Comparative example 1 (CN105622444B) | 86.6 | 92.6 | Use of sodium tert-butoxide |

| Comparative example 2 (CN105622444B) | 86.6 | 93.2 | Use of potassium tert-butoxide |

| Comparative example 3 (CN105622444B) | 88.0 | 90.9 | Use of sodium tert-butoxide in toluene |

The optimized method from the patent CN110734393B shows superior yield and purity due to careful control of molar ratios, choice of solvents, and pH adjustments during workup.

- Purity is typically confirmed by reverse-phase high-performance liquid chromatography (HPLC).

- Crystallization steps are employed to isolate the product in high purity.

- Extraction with organic solvents such as dichloromethane or ethyl acetate is used to separate the product from aqueous layers.

- Drying agents like sodium sulfate are used to remove residual water before concentration.

The preparation of this compound, is efficiently achieved by:

- Synthesizing the methyl 1-benzyl-4-oxo-3-piperidinecarboxylate hydrochloride intermediate through alkylation and cyclization of N-benzyl glycine esters with 4-halogenated butyrates under reflux in organic solvents.

- Converting the hydrochloride salt to the sodium salt by neutralization with sodium hydroxide or sodium carbonate in aqueous media.

- Employing solvent extraction, pH adjustments, and crystallization to obtain a high-purity product.

- Optimized reaction conditions and reagent choices significantly improve yield and purity, making this method suitable for pharmaceutical intermediate production.

This preparation method is well-documented in patent literature and supported by experimental research, providing a reliable and scalable route for the synthesis of this important compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenating agents and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Analytical Chemistry Applications

1. High-Performance Liquid Chromatography (HPLC)

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt can be effectively analyzed using reverse phase high-performance liquid chromatography (RP-HPLC). This method employs a mobile phase consisting of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry-compatible applications. The use of smaller particle columns (3 µm) allows for faster ultra-performance liquid chromatography (UPLC) applications. This scalable method is beneficial for isolating impurities during preparative separations and is also suitable for pharmacokinetic studies .

Medicinal Chemistry Applications

2. Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly in the development of fluoroquinolone antibacterial agents. The preparation methods involve reactions with various alkali and organic solvents to yield high-purity products suitable for industrial production. For example, the synthesis process includes dissolving N-benzyl glycine ethyl ester and reacting it with halogenated ethyl butyrate, which leads to the desired product through a series of steps involving pH adjustments and crystallization .

Case Studies and Research Findings

3. Case Study: Synthesis of N-benzyl-3-oxopiperidine-4-carboxylic Acid

A notable case study involves the synthesis of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride, which utilizes methyl 1-benzyl-4-oxopiperidine-3-carboxylate as a precursor. The process highlights the efficiency of the synthetic route, characterized by its simplicity and high yield. The final product exhibits a purity level significantly higher than comparative examples, demonstrating the effectiveness of the purification methods employed .

Mechanism of Action

The mechanism of action of Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Salt Forms

Table 1: Key Properties of Methyl 1-Benzyl-4-Oxopiperidine-3-Carboxylate Derivatives

Key Observations:

Salt Forms and Solubility :

- The sodium salt exhibits superior aqueous solubility compared to the hydrochloride salt (283.75 g/mol) and neutral free base (247.29 g/mol) due to ionic interactions .

- Hydrochloride salts are preferred in organic synthesis for improved crystallinity and stability under acidic conditions .

Ester Group Variations :

Stability and Handling

- Sodium Salt : Stable under ambient conditions but requires inert storage (2–8°C) to prevent degradation .

- Hydrochloride Salt : Hygroscopic; handling precautions include gloves and eye protection (H302: harmful if swallowed) .

- Ethyl Ester Hydrochloride : Stable at reflux conditions in acetone with potassium carbonate, demonstrating robustness in SN2 reactions .

Pharmacokinetic and Analytical Performance

- The sodium salt’s LogP (1.19) suggests moderate membrane permeability, advantageous for in vivo studies. Its low silanol activity on Newcrom R1 HPLC columns minimizes peak tailing, enhancing analytical precision .

- In contrast, hydrochloride salts are less suited for aqueous systems but excel in non-polar solvents for chromatographic separations .

Biological Activity

Methyl 1-benzyl-4-oxopiperidine-3-carboxylate, sodium salt, is a compound recognized for its potential biological activities, particularly in the realm of neuropharmacology. This article aims to provide an in-depth analysis of its biological activity, synthesis, and pharmacological implications, supported by relevant data and research findings.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 269.276 g/mol

- CAS Number : 57611-47-9

- Appearance : Crystalline solid, hygroscopic

The compound features a piperidine ring with a benzyl substituent and a carbonyl group, which contribute to its reactivity and biological interactions. Its structure allows it to cross the blood-brain barrier, making it relevant for central nervous system (CNS) applications.

Neuropharmacological Effects

Research indicates that methyl 1-benzyl-4-oxopiperidine-3-carboxylate may influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. Its ability to modulate these systems suggests potential applications in treating CNS disorders such as schizophrenia and depression.

- Dopaminergic Activity : The compound has been shown to interact with dopamine receptors, which are crucial in mood regulation and reward pathways. This interaction may underlie its potential as an antipsychotic agent.

- Serotonergic Activity : Similar effects have been observed in serotonin pathways, indicating that the compound might also be beneficial in managing anxiety and depressive disorders.

The synthesis of methyl 1-benzyl-4-oxopiperidine-3-carboxylate typically involves several steps starting from piperidine derivatives. The presence of the carbonyl group at position four is critical for its biological activity, allowing for specific interactions with biological targets.

Case Studies and Research Findings

Several studies have explored the pharmacological properties of compounds similar to methyl 1-benzyl-4-oxopiperidine-3-carboxylate:

- Lead Optimization Studies : A study on benzoxazolone carboxamides demonstrated that modifications in the piperidine structure could enhance potency against specific targets associated with neuropathic disorders (PMC7997574). This highlights the importance of structural optimization in developing effective therapeutics.

- In Vitro Studies : In vitro assays have shown that related compounds exhibit varying degrees of cytotoxicity against cancer cell lines, indicating potential anticancer properties. For instance, compounds with similar piperidine structures have displayed significant inhibition of cell proliferation at low concentrations (MDPI).

Comparative Analysis with Similar Compounds

To understand the unique properties of methyl 1-benzyl-4-oxopiperidine-3-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | 1454-53-1 | 0.97 | Ethyl group instead of methyl; different solubility |

| Methyl 1-benzylpiperidine-3-carboxylate | 50585-91-6 | 0.92 | Lacks the carbonyl group at position four; altered activity |

| Methyl 1-benzyl-3-oxopiperidine-4-carboxylate | 175406-94-7 | 0.90 | Carbonyl at position three; different reactivity |

This table illustrates how minor structural modifications can lead to significant differences in biological activity and therapeutic potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.